2,3,6-Trichloroquinoxaline

Catalog No.
S749038
CAS No.
2958-87-4
M.F
C8H3Cl3N2
M. Wt
233.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Trichloroquinoxaline

CAS Number

2958-87-4

Product Name

2,3,6-Trichloroquinoxaline

IUPAC Name

2,3,6-trichloroquinoxaline

Molecular Formula

C8H3Cl3N2

Molecular Weight

233.5 g/mol

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H

InChI Key

GZEGFNCRZUGIOB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)Cl

2,3,6-Trichloroquinoxaline is a chlorinated derivative of quinoxaline, a bicyclic compound containing nitrogen atoms. The chemical formula for 2,3,6-trichloroquinoxaline is C8H3Cl3N2. This compound is characterized by the presence of three chlorine atoms attached to the quinoxaline ring, specifically at the 2, 3, and 6 positions. Its structure allows for diverse chemical reactivity and biological activity, making it a subject of interest in various fields of research.

Currently, there's no documented research on the specific mechanism of action of TCQ. Its biological activity, if any, remains unknown.

  • Potential skin and eye irritant: The presence of chlorine atoms suggests potential irritation upon contact.
  • Suspected low oral bioavailability: The bulky aromatic structure might hinder absorption through the digestive system.
Due to its electrophilic nature. Common reactions include:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles in substitution reactions.
  • Condensation Reactions: It can react with amines or other nucleophiles to form more complex structures.
  • Cyclization Reactions: The compound can undergo cyclization to yield various heterocyclic compounds.

These reactions make it a versatile building block for synthesizing more complex organic molecules .

Research indicates that 2,3,6-trichloroquinoxaline exhibits significant biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: The compound shows activity against various bacterial strains.
  • Anticancer Properties: Some studies suggest it may inhibit cancer cell proliferation.
  • Neuroprotective Effects: It has been investigated for its role in protecting neuronal cells from damage .

The biological mechanisms underlying these activities are areas of ongoing research.

Several methods have been developed for synthesizing 2,3,6-trichloroquinoxaline:

  • Chlorination of Quinoxaline: This method involves the chlorination of quinoxaline using chlorine gas or chlorinating agents under controlled conditions.
  • Condensation Reactions: The synthesis can also be achieved through the condensation of o-phenylenediamine with chloroacetyl chloride .
  • One-Pot Reactions: Recent advancements have introduced one-pot reactions that simplify the synthesis process while maintaining high yields .

These methods highlight the compound's accessibility for further research and application.

2,3,6-Trichloroquinoxaline finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
  • Material Science: The compound is used in developing advanced materials due to its unique electronic properties.
  • Research: It is utilized in biochemical assays and studies related to enzyme inhibition and receptor binding .

Interaction studies involving 2,3,6-trichloroquinoxaline have focused on its binding affinity with biological targets. Notable interactions include:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes related to disease pathways.
  • Receptor Binding: Studies indicate that it may bind to certain receptors, influencing cellular signaling pathways.

These interactions are crucial for understanding its therapeutic potential and guiding future drug development efforts .

Several compounds share structural similarities with 2,3,6-trichloroquinoxaline. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
2,3-DichloroquinoxalineC8H4Cl2N2Exhibits antimicrobial properties; less chlorinated.
2,6-DichloroquinoxalineC8H4Cl2N2Known for its reactivity in nucleophilic substitutions.
QuinoxalineC8H6N2Parent compound; lacks chlorine substituents.

Uniqueness of 2,3,6-Trichloroquinoxaline

The presence of three chlorine atoms at specific positions distinguishes 2,3,6-trichloroquinoxaline from its analogs. This unique substitution pattern enhances its reactivity and biological activity compared to less chlorinated derivatives. Its potential applications in pharmaceuticals and material science further underscore its significance in research and development .

XLogP3

3.8

Other CAS

2958-87-4

Wikipedia

2,3,6-Trichloroquinoxaline

General Manufacturing Information

Quinoxaline, 2,3,6-trichloro-: INACTIVE

Dates

Modify: 2023-08-15

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